

# The Biological Activity of Psoralenoside Extract: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |
|----------------------|---------------|-----------|--|--|
| Compound Name:       | Psoralenoside |           |  |  |
| Cat. No.:            | B1678304      | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Psoralenoside, a prominent furanocoumarin glycoside isolated from the seeds of Psoralea corylifolia, has garnered significant interest within the scientific community for its diverse pharmacological potential. This technical guide provides an in-depth overview of the biological activities associated with Psoralenoside extract, with a particular focus on its role as a precursor to the bioactive compound, Psoralen. Upon oral administration, Psoralenoside is primarily metabolized by intestinal microflora into its aglycone form, Psoralen, which is responsible for many of the observed systemic effects.[1] This guide will delineate the known biological activities, underlying molecular mechanisms, and relevant experimental data, treating Psoralenoside as a key component of extracts that deliver the pharmacologically active Psoralen.

# Pharmacokinetics and Metabolism: The Psoralenoside-Psoralen Connection

In vivo and in vitro pharmacokinetic studies have elucidated the crucial role of intestinal bacteria in the pharmacological effects of orally administered Psoralea corylifolia extract. **Psoralenoside**, along with its isomer iso**psoralenoside**, undergoes deglycosylation by intestinal microflora to yield Psoralen and isopsoralen, respectively.[1] This biotransformation is a critical step for the systemic bioavailability and subsequent biological activity of these



compounds. Therefore, when considering the oral application of **Psoralenoside** extract, the observed pharmacological effects are largely attributable to the actions of Psoralen.

## **Biological Activities and Mechanisms of Action**

The biological activities of **Psoralenoside** extract, primarily mediated by its metabolite Psoralen, are multifaceted and encompass anti-inflammatory, osteogenic, anti-cancer, and neuroprotective properties.

## **Anti-Inflammatory Effects**

Psoralen and its derivatives have demonstrated significant anti-inflammatory potential by modulating key signaling pathways involved in the inflammatory cascade.

#### Signaling Pathways:

- NF-κB Pathway: Psoralen derivatives, such as xanthotoxol, have been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophages by inhibiting the phosphorylation of IκBα and subsequently preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to a reduction in the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
- MAPK Pathway: The anti-inflammatory effects of Psoralen derivatives are also mediated through the mitogen-activated protein kinase (MAPK) pathway. Xanthotoxol has been observed to suppress the LPS-stimulated phosphorylation of p38 MAPK and c-Jun Nterminal kinase (JNK) in RAW 264.7 cells, contributing to the downregulation of inflammatory responses.
- AP-1 Pathway: Psoralen has been found to inhibit the activator protein 1 (AP-1) pathway, which is involved in the inflammatory response and mucus production in allergic rhinitis. It achieves this by decreasing the phosphorylation of c-Fos and c-Jun.[2]

Quantitative Data on Anti-Inflammatory Activity:



| Compoun<br>d    | Cell Line | Stimulant        | Measured<br>Paramete<br>r | <b>Concentr</b> ation | Inhibition<br>/Reductio<br>n   | Referenc<br>e |
|-----------------|-----------|------------------|---------------------------|-----------------------|--------------------------------|---------------|
| Xanthotoxo<br>I | RAW 264.7 | LPS (1<br>μg/mL) | PGE2<br>production        | 250 μΜ                | 93.24%                         |               |
| Xanthotoxo<br>I | RAW 264.7 | LPS (1<br>μg/mL) | IL-6<br>production        | 250 μΜ                | Significant reduction          |               |
| Xanthotoxo<br>I | RAW 264.7 | LPS (1<br>μg/mL) | IL-1β<br>production       | 250 μΜ                | Significant reduction          |               |
| Psoralen        | JME/CF15  | IL-13            | GM-CSF<br>expression      | 1, 10, 20<br>μΜ       | Dose-<br>dependent<br>decrease | [3]           |
| Psoralen        | JME/CF15  | IL-13            | Eotaxin<br>expression     | 1, 10, 20<br>μΜ       | Dose-<br>dependent<br>decrease | [3]           |

## Experimental Protocols:

- Cell Viability Assay (MTT): RAW 264.7 cells are seeded in 24-well plates and treated with
  various concentrations of the test compound for 24 hours. The medium is then replaced with
  a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and
  incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is
  measured at 570 nm.
- Nitric Oxide (NO) and Pro-inflammatory Cytokine Measurement: RAW 264.7 cells are pretreated with the test compound and then stimulated with LPS. The concentration of NO in the culture supernatant is determined using the Griess reagent. The levels of PGE2, IL-6, and IL-1β are quantified using specific ELISA kits.
- Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal
  amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The
  membrane is blocked and then incubated with primary antibodies against target proteins
  (e.g., p-p38, p-JNK, p-IκBα, p65), followed by incubation with HRP-conjugated secondary



antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system.



Click to download full resolution via product page

## **Osteogenic and Bone Regenerative Effects**

Psoralen has been shown to promote osteoblast differentiation and bone formation, suggesting its potential in the treatment of osteoporosis and bone fractures.

#### Signaling Pathways:

- TGF-β/Smad3 Pathway: Psoralen accelerates the osteogenic differentiation of human bone marrow mesenchymal stem cells (hBMSCs) by activating the Transforming Growth Factor-β (TGF-β)/Smad3 signaling pathway. It promotes the expression of key osteogenic genes such as RUNX2, Osterix, alkaline phosphatase (ALP), and osteopontin (OPN).
- ERK Pathway: Psoralen activates the extracellular signal-regulated kinase (ERK) pathway, which is crucial for both osteoclast and osteoblast activity, thereby accelerating bone fracture healing.



 mTOR Pathway: Psoralen has been shown to promote the osteogenic differentiation of periodontal ligament stem cells (PDLSCs) through its involvement with the mTOR signaling pathway.

### Quantitative Data on Osteogenic Activity:

| Compound | Cell Line | Measured<br>Parameter            | Concentrati<br>on    | Effect               | Reference |
|----------|-----------|----------------------------------|----------------------|----------------------|-----------|
| Psoralen | hBMSCs    | ALP activity                     | 0.1, 1, 10<br>μmol/L | Significant increase |           |
| Psoralen | hBMSCs    | Calcified<br>nodule<br>formation | 0.1, 1, 10<br>μmol/L | Significant increase |           |
| Psoralen | hBMSCs    | RUNX2 gene expression            | 0.1, 1 μmol/L        | Significant increase |           |
| Psoralen | hBMSCs    | Osterix gene expression          | 0.1, 1, 10<br>μmol/L | Significant increase |           |
| Psoralen | PDLSCs    | ALP activity                     | 10 μg/mL             | Significant increase |           |
| Psoralen | PDLSCs    | Calcium<br>nodule<br>formation   | 10 μg/mL             | Significant increase |           |

#### **Experimental Protocols:**

- Cell Culture and Osteogenic Induction: hBMSCs or PDLSCs are cultured in appropriate media. For osteogenic differentiation, the medium is supplemented with dexamethasone, βglycerophosphate, and ascorbic acid. Cells are treated with various concentrations of Psoralen.
- Alkaline Phosphatase (ALP) Staining and Activity Assay: After a specified period of
  osteogenic induction, cells are fixed and stained for ALP activity using a solution containing
  nitro-blue tetrazolium and 5-bromo-4-chloro-3'-indolyphosphate. For quantitative analysis,







cell lysates are incubated with p-nitrophenyl phosphate, and the absorbance is measured at 405 nm.

- Alizarin Red S Staining: To visualize calcium deposition, cells are fixed and stained with Alizarin Red S solution. The stained calcium nodules can be quantified by extracting the dye with cetylpyridinium chloride and measuring the absorbance.
- Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, and cDNA is synthesized. qRT-PCR is performed using specific primers for osteogenic marker genes (RUNX2, Osterix, ALP, OPN) to quantify their expression levels.





Click to download full resolution via product page



## Effects on Skin Cells: Keratinocytes and Melanocytes

Psoralen, often in combination with UVA (PUVA therapy), has profound effects on skin cells, which is relevant to its use in treating skin disorders like psoriasis and vitiligo.

- Keratinocytes: PUVA treatment of keratinocytes can induce the release of soluble factors that suppress delayed-type hypersensitivity reactions. This suggests an immunomodulatory role in skin inflammation. In psoriasis models, topical application of Psoralen derivatives in combination with UVA has been shown to reduce epidermal thickening and transepidermal water loss.
- Melanocytes: Psoralen and its derivatives can enhance melanogenesis. One derivative, 4-methyl-6-phenyl-2H-furo[3,2-g]chromen-2-one (MPFC), was found to be more effective than 8-methoxypsoralen (a common vitiligo treatment) in activating tyrosinase and melanin synthesis in B16 melanoma cells. This effect is mediated through the activation of p38 MAPK and PKA signaling pathways. PUVA therapy has also been shown to increase the number of epidermal melanocytes.

## **Anti-Cancer Activity**

Psoralen has demonstrated anti-tumor effects in various cancer cell lines, primarily by inhibiting cell proliferation and inducing apoptosis.

- Breast Cancer: Psoralen has been shown to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) by inducing cell cycle arrest. The specific phase of arrest (G0/G1 or G2/M) can be cell-line dependent.
- Osteosarcoma: Psoralen inhibits the colony formation of osteosarcoma cells (MG-63 and U2OS), indicating its potential to suppress tumor progression.
- Other Cancer Cell Lines: Psoralen and isopsoralen have shown dose-dependent anticancer activity in oral carcinoma (KB), erythroleukemia (K562), and their multidrug-resistant counterparts.

Quantitative Data on Anti-Cancer Activity:



| Compound    | Cell Line | Parameter    | IC50 (μM) | Reference |
|-------------|-----------|--------------|-----------|-----------|
| Psoralen    | K562      | Cytotoxicity | 24.4      |           |
| Psoralen    | K562/ADM  | Cytotoxicity | 62.6      | _         |
| Psoralen    | КВ        | Cytotoxicity | 88.1      | _         |
| Psoralen    | KBv200    | Cytotoxicity | 86.6      | _         |
| Isopsoralen | K562      | Cytotoxicity | 49.6      | _         |
| Isopsoralen | K562/ADM  | Cytotoxicity | 72.0      | _         |
| Isopsoralen | КВ        | Cytotoxicity | 61.9      | _         |
| Isopsoralen | KBv200    | Cytotoxicity | 49.4      |           |

#### **Experimental Protocols:**

- Cell Proliferation Assay (MTT): Cancer cells are seeded in 96-well plates and treated with various concentrations of Psoralen. After a set incubation period (e.g., 48 or 72 hours), cell viability is assessed using the MTT assay as described previously.
- Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with Psoralen. After 7-14 days, the cells are fixed and stained with crystal violet, and the number of colonies is counted.
- Cell Cycle Analysis: Cells treated with Psoralen are harvested, fixed in ethanol, and stained with propidium iodide (PI). The DNA content is then analyzed by flow cytometry to determine the cell cycle distribution.
- Apoptosis Assay (Annexin V/PI Staining): Psoralen-treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.





Click to download full resolution via product page

## **Neuroprotective Effects**

While research on the neuroprotective effects of **Psoralenoside** is limited, studies on extracts of Psoralea corylifolia and its components, including Psoralen, suggest a potential role in protecting neuronal cells.

Oxidative Stress Reduction: In a study investigating the neuroprotective effects of seven components from P. corylifolia, Psoralen showed a weak ability to reverse hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)-induced neuronal cell death in HT22 hippocampal cells at a concentration of 25 μM. Other components of the extract, such as bakuchiol and neobavaisoflavone, exhibited more potent neuroprotective activity against oxidative stress.

Experimental Protocol:



Neuroprotection Assay: HT22 hippocampal cells are co-treated with various concentrations
of the test compound and a neurotoxic agent like H<sub>2</sub>O<sub>2</sub> for a specified period. Cell viability is
then assessed using a CCK-8 or MTT assay to determine the protective effect of the
compound.

# Extraction and Isolation of Psoralenoside and Psoralen

The primary source of **Psoralenoside** and Psoralen is the seeds of Psoralea corylifolia.

#### General Protocol:

- Defatting: The powdered seeds are first defatted with a non-polar solvent like petroleum ether at room temperature.
- Extraction: The defatted powder is then extracted with a more polar solvent, typically
  methanol or ethanol, using methods such as Soxhlet extraction or soaking. For instance, one
  method involves soaking the crushed seeds in 50% ethanol.
- Purification: The crude extract is concentrated and then subjected to chromatographic
  techniques for the isolation of individual compounds. Column chromatography over silica gel
  or neutral alumina is commonly employed. The fractions are eluted with solvent systems of
  increasing polarity (e.g., mixtures of benzene, chloroform, and ethyl acetate) and monitored
  by thin-layer chromatography (TLC).
- Crystallization: The purified fractions containing Psoralen or Psoralenoside are concentrated, and the compounds are obtained through crystallization, often using methanol.
- Identification and Quantification: The purity and identity of the isolated compounds are confirmed using spectroscopic methods (UV, ¹H-NMR, ¹³C-NMR) and chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

## Conclusion

**Psoralenoside**, as a key constituent of Psoralea corylifolia extract, serves as an important prodrug for the biologically active compound Psoralen, particularly upon oral administration. The diverse pharmacological activities of Psoralen, including its anti-inflammatory, osteogenic,



anti-cancer, and potential neuroprotective effects, are mediated through the modulation of multiple critical signaling pathways. This technical guide provides a foundational understanding of the biological activities associated with **Psoralenoside** extract for researchers and professionals in drug development. Further research is warranted to explore the intrinsic activities of **Psoralenoside**, especially in topical formulations, and to fully elucidate the therapeutic potential of this and other related compounds from Psoralea corylifolia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A UPLC-MS/MS method for in vivo and in vitro pharmacokinetic studies of psoralenoside, isopsoralenoside, psoralen and isopsoralen from Psoralea corylifolia extract PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psoralen inhibits the inflammatory response and mucus production in allergic rhinitis by inhibiting the activator protein 1 pathway and the downstream expression of cystatin-SN PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Biological Activity of Psoralenoside Extract: A
  Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1678304#biological-activity-of-psoralenoside-extract]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com